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molecular formula C6H8O3 B8318225 2-methyl-2H-pyran-3,5(4H,6H)-dione

2-methyl-2H-pyran-3,5(4H,6H)-dione

Cat. No. B8318225
M. Wt: 128.13 g/mol
InChI Key: XYECRJWDSXERFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06642222B2

Procedure details

The product from Example 84C (3.0 g, 23 mmol) was dissolved in ethanol (50 mL), treated with concentrated sulfuric acid (5 drops), heated to reflux for 3 hours and concentrated. The residue was purified by chromatography eluting with 10:1 and then 5:1 and then 2:1 hexane:ethyl acetate to provide the title compound as the faster moving isomer.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[C:7](=[O:8])[CH2:6][C:5](=[O:9])[CH2:4][O:3]1.[CH2:10](O)[CH3:11]>S(=O)(=O)(O)O>[CH2:10]([O:9][C:5]1[CH2:4][O:3][CH:2]([CH3:1])[C:7](=[O:8])[CH:6]=1)[CH3:11]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
CC1OCC(CC1=O)=O
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 hours
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography
WASH
Type
WASH
Details
eluting with 10:1

Outcomes

Product
Name
Type
product
Smiles
C(C)OC1=CC(C(OC1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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